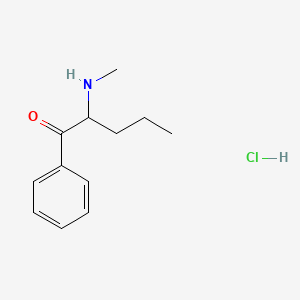

Pentedrone hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVVBRQAPNUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879669-95-1 | |

| Record name | Pentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Pharmacological Mechanism of Pentedrone Hydrochloride

Abstract

Pentedrone (α-methylaminovalerophenone) is a synthetic stimulant of the cathinone class, recognized for its potent psychostimulant effects and significant abuse potential.[1][2] This technical guide provides an in-depth analysis of the pharmacological mechanism of action of pentedrone hydrochloride. The core of its activity lies in its function as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3] Unlike other cathinone derivatives that can act as monoamine releasers, pentedrone functions as a pure transporter blocker, a mechanism analogous to that of methylphenidate and cocaine.[2][3][4] This blockade leads to elevated extracellular concentrations of dopamine and norepinephrine in the central nervous system, which directly correlates with its observed effects on locomotor activity and its reinforcing properties, as demonstrated in preclinical models.[5][6][7] This document will elucidate the molecular interactions, neurochemical consequences, and behavioral correlates of pentedrone, supported by detailed experimental protocols that form the basis of our mechanistic understanding.

Introduction: The Rise of a Synthetic Cathinone

This compound emerged in the global designer drug market around 2010, often as a component of "bath salt" preparations.[1][2] As a substituted phenethylamine and a member of the cathinone class, its chemical structure predicted a stimulant-like profile. Users reported effects such as euphoria, increased sociability, and heightened energy, which spurred scientific investigation into its precise pharmacological actions.[2] Understanding the mechanism of new psychoactive substances like pentedrone is critical for researchers, clinicians, and drug development professionals to predict abuse liability, manage intoxications, and develop potential therapeutic countermeasures. This guide synthesizes findings from key in vitro and in vivo studies to present a comprehensive and technically robust picture of how pentedrone interacts with neuronal machinery to produce its profound effects.

Molecular Mechanism: A High-Affinity Transporter Blocker

The primary molecular targets of pentedrone are the presynaptic plasma membrane monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Its interaction with the serotonin transporter (SERT) is significantly weaker, which is a defining characteristic of its pharmacological profile.[2][8]

Binding Affinity and Uptake Inhibition

Pentedrone's mechanism is best understood as a two-step process at the transporter: first, it binds to the transporter protein, and second, it inhibits the transporter's function of clearing neurotransmitters from the synaptic cleft.

-

Binding Affinity (Kᵢ): This value represents the concentration of a drug required to occupy 50% of the target receptors or transporters in the absence of the endogenous ligand, with a lower Kᵢ value indicating higher binding affinity. Pentedrone displays a high affinity for both DAT and NET, with values in the sub-micromolar range. In contrast, its affinity for SERT is substantially lower.[9]

-

Uptake Inhibition (IC₅₀): This is a functional measure of how effectively a drug inhibits the transport of a neurotransmitter. Pentedrone is a potent inhibitor of dopamine and norepinephrine uptake.[1][9] The ratio of its potency for DAT versus SERT is a critical determinant of its psychoactive effects. Pentedrone exhibits a high DAT/SERT inhibition ratio (approximately 54), which aligns it with classic psychostimulants like methamphetamine and distinguishes it from more serotonergic compounds like MDMA.[10]

| Transporter | Binding Affinity (Kᵢ, nM)[9] | Uptake Inhibition (IC₅₀, nM)[1] |

| Dopamine (DAT) | 441 | 2500 |

| Norepinephrine (NET) | 149 | 610 |

| Serotonin (SERT) | 10,100 | 135,000 |

| Note: IC₅₀ values can vary between assay systems; the values from Simmler et al. (Kᵢ) are frequently cited for comparative pharmacology.[4][9][10] |

A Pure Blocker, Not a Releaser

A crucial distinction in the pharmacology of stimulants is whether they act as transporter blockers or as transporter substrates (releasers).

-

Blockers (e.g., Cocaine, Pentedrone): These drugs bind to the transporter and physically obstruct it, preventing the reuptake of neurotransmitters that have been released via normal neuronal firing.

-

Releasers (e.g., Amphetamine): These drugs are transported into the presynaptic terminal by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a massive, non-vesicular efflux of neurotransmitters back into the synapse through a reversed transport mechanism.

Multiple studies have definitively characterized pentedrone as a pure uptake inhibitor.[2][4][9] Unlike amphetamine or other cathinones like mephedrone, pentedrone does not induce significant transporter-mediated monoamine release.[4][9] This mechanistic profile suggests its effects are entirely dependent on ongoing neuronal activity, as it only enhances the signal of endogenously released dopamine and norepinephrine.

Caption: Pentedrone binds to and inhibits DAT/NET, preventing reuptake.

Neurochemical and Behavioral Consequences

The molecular action of pentedrone at the transporter level initiates a cascade of neurochemical changes that ultimately manifest as its distinct behavioral effects.

Elevation of Synaptic Dopamine and Norepinephrine

By blocking DAT and NET, pentedrone causes dopamine and norepinephrine to accumulate in the synaptic cleft. This leads to a significant amplification and prolongation of their signaling. In vivo microdialysis, a technique that measures neurotransmitter levels in the brains of freely moving animals, confirms that systemic administration of pentedrone leads to a substantial increase in extracellular dopamine concentrations in brain regions associated with reward and motivation, such as the nucleus accumbens.[5][11]

Downstream Signaling and Reinforcement

The elevated synaptic dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors (D₁ and D₂ families). This heightened receptor activation is the primary driver of pentedrone's psychostimulant and reinforcing effects. Studies have shown that pentedrone administration leads to:

-

Increased Locomotor Activity: A hallmark of stimulant drugs, this is directly linked to increased dopaminergic and noradrenergic transmission in motor circuits.[2][5][7]

-

Rewarding Effects: Pentedrone reliably produces conditioned place preference (CPP), where animals learn to associate a specific environment with the drug's effects, and supports intravenous self-administration (IVSA), considered the gold standard for assessing a drug's abuse potential.[2][5][7][8]

-

Changes in Gene Expression: Pentedrone has been shown to increase the mRNA expression of dopamine D₁ and D₂ receptors and DAT, and to induce the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor involved in neuroplasticity and addiction.[5]

Caption: Pentedrone's blockade of DAT enhances postsynaptic signaling.

Subjective Effects and Abuse Liability

Animal drug discrimination studies are used to assess the subjective effects of a novel compound. In these paradigms, animals trained to recognize the effects of a known drug of abuse, such as cocaine or methamphetamine, will also respond when administered a drug with a similar feel. Pentedrone fully substitutes for both cocaine and methamphetamine in these assays, indicating that it produces comparable subjective effects and therefore possesses a similar high potential for abuse.[2][6][12]

Methodological Appendix: Self-Validating Protocols

The characterization of pentedrone's pharmacology relies on a suite of validated in vitro and in vivo assays. The causality behind experimental choices is to build a mechanistic picture from molecular binding to functional cellular effects and finally to whole-organism behavioral outcomes.

Protocol 1: In Vitro Radioligand Binding Assay

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of pentedrone at human monoamine transporters (hDAT, hNET, hSERT), which quantifies its binding affinity.

-

Rationale: This competition assay measures how effectively pentedrone displaces a known high-affinity radioligand from the transporter. It is the foundational experiment to identify a drug's primary molecular targets.

-

Methodology:

-

Preparation: Utilize cell membranes from Human Embryonic Kidney (HEK 293) cells stably expressing either hDAT, hNET, or hSERT.[13][14]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT), and varying concentrations of this compound.[12][15]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with the bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of pentedrone. Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[15]

-

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: In Vitro Synaptosomal Uptake Inhibition Assay

-

Objective: To determine the potency (IC₅₀) of pentedrone to functionally inhibit the uptake of monoamines.

-

Rationale: While binding indicates interaction, this assay confirms functional inhibition. Synaptosomes (isolated nerve terminals) provide an ex vivo model that retains functional transporters.[16]

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions enriched in the transporter of interest (e.g., striatum for DAT, cortex for NET).[16][17]

-

Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle.

-

Initiate Uptake: Initiate the reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).[16]

-

Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) to allow for transporter-mediated uptake.

-

Termination: Stop the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer to remove extracellular radioactivity.

-

Quantification: Lyse the synaptosomes trapped on the filter and measure the internalized radioactivity via liquid scintillation counting.

-

Data Analysis: Determine the concentration of pentedrone that inhibits 50% of the specific uptake (total uptake minus non-specific uptake measured in the presence of a saturating concentration of a selective inhibitor) to yield the IC₅₀ value.

-

Caption: Workflow for Synaptosomal Uptake Inhibition Assay.

Protocol 3: In Vivo Microdialysis

-

Objective: To measure the effect of systemic pentedrone administration on extracellular dopamine levels in a specific brain region of a freely moving animal.

-

Rationale: This technique provides the most direct evidence of a drug's effect on neurotransmitter dynamics in the living brain, bridging the gap between molecular action and behavior.[11][18]

-

Methodology:

-

Surgical Preparation: Surgically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens) in an anesthetized rodent. Allow for several days of recovery.[19][20]

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target region of the awake, freely moving animal.

-

Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 10-20 minutes until neurotransmitter levels are stable.[19]

-

Drug Administration: Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using a highly sensitive technique like high-performance liquid chromatography with electrochemical detection (HPLC-ED).[19]

-

Data Analysis: Quantify the dopamine concentration in each sample and express the results as a percentage change from the stable baseline level.

-

Caption: Workflow for In Vivo Microdialysis.

Conclusion

The pharmacological mechanism of action of this compound is clear and well-characterized. It functions as a potent norepinephrine-dopamine reuptake inhibitor with significantly lower activity at the serotonin transporter. Critically, it is a pure transporter blocker, not a substrate-type releaser. This NDRI profile leads to increased synaptic concentrations of dopamine and norepinephrine, which in turn drives its powerful psychostimulant, reinforcing, and abuse-related behavioral effects, which are comparable to those of cocaine and methamphetamine. The convergence of evidence from in vitro binding and uptake assays, combined with in vivo neurochemical and behavioral studies, provides a robust and validated model of its pharmacology. This detailed mechanistic understanding is paramount for the scientific and medical communities in addressing the public health challenges posed by synthetic cathinones.

References

-

Pentedrone - Wikipedia. Wikipedia. [Link]

-

Pentedrone - Research Chemicals. Research Chemicals Supplier. [Link]

-

Pentedrone Critical Review Report. Expert Committee on Drug Dependence Thirty-eighth Meeting, World Health Organization. [Link]

-

Pentedrone – Knowledge and References. Taylor & Francis. [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience. [Link]

-

Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. [Link]

-

Hwang, J. Y., et al. (2017). The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity. Addiction Biology. [Link]

-

Jones, S. R., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

-

The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. ResearchGate. [Link]

-

Pentedrone. Expert Committee on Drug Dependence Information Repository, World Health Organization. [Link]

-

Jones, S. R., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience, NCBI Bookshelf. [Link]

-

Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. ResearchGate. [Link]

-

Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

-

The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity. ResearchGate. [Link]

-

Effects of pentedrone (A), pentylone (B), 4-MPD (C), NEPD (D), NEP (E),... ResearchGate. [Link]

-

Neurotoxicity-Based Toxicometabolomics of N-Ethyl Pentedrone Using Zebrafish as an In Vivo Model. ACS Omega. [Link]

-

N-Ethylpentedrone - Wikipedia. Wikipedia. [Link]

-

The toxicology and pharmacology of the synthetic cathinone mephedrone. Heliyon. [Link]

-

Pentedrone. Grokipedia. [Link]

-

Becton, M. J., & E. L. (2004). Characterization of dopamine transport in crude synaptosomes prepared from rat medial prefrontal cortex. PubMed. [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

-

Aarde, S. M., et al. (2017). Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. Neuropsychopharmacology. [Link]

-

Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. MDPI. [Link]

-

Aarde, S. M., et al. (2017). Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. PMC. [Link]

-

Nadal-Gratacós, N., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Neurotoxicity. Frontiers in Pharmacology. [Link]

-

Rothman, R. B., & Baumann, M. H. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

-

Coppola, M., & Mondola, R. (2012). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. ResearchGate. [Link]

-

Experiment 2. In vivo microdialysis: Effects of cocaine and. ResearchGate. [Link]

-

N-Ethylheptedrone 47th ECDD Critical Review Public Version. World Health Organization (WHO). [Link]

-

Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

-

Torregrossa, R., et al. (2022). Abuse Potential of Cathinones in Humans: A Systematic Review. PMC. [Link]

-

Microdialysis | Clinical research tools. Pronexus. [Link]

-

Zhang, L. L., & Zhao, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

Sources

- 1. Pentedrone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Pentedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 9. ovid.com [ovid.com]

- 10. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Characterization of dopamine transport in crude synaptosomes prepared from rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microdialysis | Clinical research tools | Pronexus [pronexusanalytical.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Pentedrone Hydrochloride: Comprehensive Classification, Pharmacodynamics, and Analytical Methodologies

Executive Summary & Chemical Classification

Pentedrone hydrochloride (α-methylamino-valerophenone) is a synthetic cathinone belonging to the broader structural class of substituted phenethylamines and β-keto amphetamines [[1]](1]. Emerging initially as a "legal high" or novel psychoactive substance (NPS), its core structure is defined by a phenyl ring, a β-ketone group, an α-propyl chain, and an N-methyl substitution 2[2].

From a drug development and forensic standpoint, understanding pentedrone requires moving beyond basic structural identification. We must analyze the causality between its molecular topology and its pharmacological behavior. Because of its potent psychostimulant properties, high abuse liability, and structural similarity to classical stimulants like methcathinone and cocaine, pentedrone is classified globally as a Schedule I controlled substance 1[1].

Pharmacodynamics: Mechanism of Action and Causality

As scientists, we classify synthetic cathinones into two distinct mechanistic categories: substrate-type monoamine releasers (e.g., mephedrone) and pure monoamine transporter blockers (e.g., MDPV, pentedrone) 3[3].

The Causality of Transporter Selectivity: Pentedrone’s mechanism of action is fundamentally dictated by its α-alkyl chain length. The extension of the α-carbon chain from a methyl group (as seen in methcathinone) to a propyl group (in pentedrone) increases the molecule's lipophilicity and steric bulk. This structural shift abolishes its ability to act as a substrate that reverses transporter flux. Instead, pentedrone acts as a potent, pure competitive inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting minimal affinity for the serotonin transporter (SERT) 4[4]. This blockade prevents the cellular reuptake of dopamine and norepinephrine, leading to rapid synaptic accumulation and subsequent postsynaptic hyperactivation, which drives its intense locomotor and rewarding effects 5[5].

Caption: Pentedrone mechanism of action: DAT/NET blockade leading to synaptic monoamine accumulation.

Quantitative Pharmacological Data

To accurately assess the abuse liability of pentedrone, we rely on the DAT/SERT inhibition ratio. A higher DAT/SERT ratio is a highly reliable in vitro biomarker for predicting in vivo reinforcing effects and addiction potential 5[5]. As shown below, pentedrone exhibits a massive DAT/SERT ratio compared to classical stimulants like cocaine, underscoring its severe abuse profile 6[6].

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio |

| Pentedrone | 0.61 | 2.50 | 135.0 | ~221.3 |

| Pentylone | 0.99 | 1.34 | 8.37 | ~8.4 |

| Pyrovalerone | 0.043 | 0.035 | 13.0 | ~302.3 |

| Cocaine (Reference) | 0.0945 | 0.588 | 0.300 | ~3.17 |

(Data synthesized from in vitro monoamine uptake inhibition assays utilizing transfected HEK293 cells 6[6] 7[7].)

Analytical Characterization: A Self-Validating LC-MS/MS Protocol

Because synthetic cathinones are prone to thermal degradation during Gas Chromatography (GC) without prior derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative forensic toxicology 8[8] [[9]](9].

To ensure the protocol is a self-validating system , we multiplex the analysis with a stable isotope-labeled internal standard (SIL-IS), such as Pentedrone-D5. The SIL-IS co-elutes with the target analyte, perfectly mirroring any ion suppression or matrix effects. This intrinsic control validates the extraction efficiency and ionization consistency within every single injection, eliminating false negatives.

Step-by-Step Methodology: Quantitative LC-MS/MS Analysis

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 1.0 mL of the biological matrix (e.g., whole blood or urine) into a silanized glass tube to prevent non-specific binding.

-

Spike the sample with 50 µL of Pentedrone-D5 internal standard (100 ng/mL) to initiate the self-validation loop 9[9].

-

Add 0.5 mL of 0.1 M NaOH buffer to basify the matrix (pH > 9.0). Causality: Pentedrone is a basic amine; basification neutralizes the molecule, driving it into the organic phase during extraction.

-

Add 3.0 mL of Ethyl Acetate/Hexane (1:1 v/v). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

-

Reconstitution:

-

Isolate the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (0.1% Formic Acid in Water/Acetonitrile).

-

-

Chromatographic Separation:

-

Inject 5 µL onto a C18 reversed-phase analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Utilize a gradient elution profile. Causality: Gradient elution is required to resolve pentedrone from its isobaric structural isomers (e.g., 4-methylbuphedrone), which would otherwise cause false-positive quantifications.

-

-

Mass Spectrometry Detection (MRM):

-

Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode 10[10].

-

Monitor the Multiple Reaction Monitoring (MRM) transitions. Pentedrone yields a precursor ion [M+H]⁺ at m/z 192.4 10[10]. Monitor primary and secondary product ions (e.g., m/z 174.1, m/z 132.1) to confirm molecular identity.

-

Caption: Self-validating LC-MS/MS analytical workflow for the quantification of pentedrone in matrices.

Conclusion

The classification of this compound as a potent synthetic cathinone is deeply rooted in its structural activity relationship (SAR). By extending the α-alkyl chain, the molecule shifts from a substrate-releaser to a highly selective DAT/NET inhibitor, drastically increasing its abuse potential. For analytical scientists, understanding these physiochemical properties is non-negotiable for designing robust, self-validating quantification assays capable of standing up to rigorous forensic and toxicological scrutiny.

References

- Source: federalregister.

- Title: 4-methyl Pentedrone (hydrochloride)

- Source: nih.

- Source: researchgate.

- Title: CONFIRMATION of ANALYSIS: Pentedrone (hydrochloride)

- Source: core.ac.

- Source: nih.

- Source: frontiersin.

- Title: N-Ethylheptedrone 47th ECDD Critical Review (Reference for Cocaine IC50 Data)

- Source: mdpi.

Sources

- 1. Federal Register :: Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I [federalregister.gov]

- 2. Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. cdn.who.int [cdn.who.int]

- 8. 4-methyl Pentedrone (hydrochloride) | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Pentedrone Hydrochloride: Regulatory Status, Pharmacological Profile, and Compliance Protocols

Executive Regulatory Summary

Pentedrone hydrochloride (2-(methylamino)-1-phenylpentan-1-one) is classified as a Schedule I controlled substance under the United States Controlled Substances Act (CSA).[1] This classification signifies that the substance has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2]

Key Regulatory Identifiers

| Parameter | Detail |

| CSA Schedule | Schedule I |

| DEA Drug Code | 1246 |

| Chemical Name | |

| CAS Number (HCl) | 879669-95-1 |

| Regulatory Authority | 21 U.S.C. § 812; 21 CFR § 1308.11 |

| Final Rule Citation | 82 FR 12171 (March 1, 2017) |

Regulatory Trajectory & Legal Basis[1][3][7][8][9][10][11]

The scheduling of Pentedrone followed a standard DEA trajectory for "designer drugs" or New Psychoactive Substances (NPS): emergency temporary scheduling followed by permanent legislative action.

Scheduling Timeline

The DEA utilized its emergency scheduling authority under the Synthetic Drug Abuse Prevention Act (SDAPA) to control Pentedrone as it emerged in the "bath salts" market.

Figure 1: Regulatory timeline of Pentedrone from unregulated status to permanent Schedule I control.

Justification for Control

The DEA's decision was grounded in the "substantial similarity" doctrine and pharmacological data:

-

Chemical Structure: Pentedrone is a positional isomer of other controlled cathinones and shares the core

-keto-phenethylamine structure. -

Pharmacology: It acts as a psychostimulant with effects comparable to methcathinone and methamphetamine.

-

Public Safety: Documented cases of adverse health effects, including tachycardia, hypertension, and agitation, supported the "imminent hazard" finding.

Pharmacological Profile & Mechanism[6][8][12]

To justify research protocols, scientists must understand the specific mechanism of action. Unlike mephedrone (which acts as a substrate-type releaser), Pentedrone functions primarily as a transporter blocker .

Mechanism of Action

Pentedrone acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) , with significantly lower potency at the serotonin transporter (SERT).

-

DAT Inhibition: Prevents reuptake of dopamine, increasing extracellular concentrations in the nucleus accumbens.[3]

-

Non-Releasing: Unlike amphetamine, Pentedrone does not reverse transporter flux to release monoamines; it strictly blocks uptake, similar to methylphenidate or cocaine.

Structure-Activity Relationship (SAR)

The extension of the alkyl chain (pentyl chain) distinguishes Pentedrone from Methcathinone (propyl chain).

Figure 2: Structure-Activity Relationship showing the derivation of Pentedrone and its resulting pharmacological selectivity.

Compliance Framework for Researchers

Working with Pentedrone HCl requires a specific "Researcher" registration. A standard practitioner license is insufficient . The following protocol ensures compliance with 21 CFR 1301.18 and 1301.71 .

The Compliance Workflow

This self-validating system ensures that every gram of material is accounted for from receipt to destruction.

Figure 3: Mandatory compliance workflow for handling Schedule I substances in a research setting.

Critical Compliance Steps

-

Registration (Form 225): You must apply as a Researcher (Schedule I).

-

Protocol Submission: Unlike Schedule II-V, Schedule I registration requires submitting a research protocol to the DEA, including:

-

Security (21 CFR 1301.72):

-

Small Quantities: Steel cabinet/safe (GSA Class 5 rated preferred) in a locked room.

-

Access Control: Limited to authorized personnel only.[7]

-

-

Procurement (Form 222): Pentedrone cannot be ordered via standard PO. It requires the official DEA Form 222 (or CSOS equivalent).

-

Inventory: A biennial inventory is mandatory. A "running log" (per use) is best practice to prevent diversion.

Analytical Characterization

For verification of reference standards or identification in biological matrices, the following physicochemical data is the industry standard.

Physicochemical Properties

| Property | Data |

| Molecular Formula | |

| Formula Weight | 227.7 g/mol |

| Melting Point | ~176.8°C (HCl salt) |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Water |

| Appearance | White crystalline solid |

Identification Methods

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Key Fragment Ions: m/z 86 (base peak, iminium ion), m/z 77 (phenyl), m/z 105 (benzoyl).

-

Differentiation: The m/z 86 peak (

) helps distinguish it from methcathinone (m/z 58).

-

-

NMR (Nuclear Magnetic Resonance):

-

1H NMR: Distinct triplet for the terminal methyl of the pentyl chain and a doublet for the N-methyl group.

-

-

FTIR (Fourier Transform Infrared Spectroscopy):

-

Strong carbonyl stretch around 1680-1690

(characteristic of the ketone adjacent to the benzene ring).

-

References

-

Drug Enforcement Administration. (2017). Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I. Federal Register, 82 FR 12171. Link

-

Drug Enforcement Administration. (2014).[8] Schedules of Controlled Substances: Temporary Placement of 10 Synthetic Cathinones Into Schedule I. Federal Register, 79 FR 12938. Link

-

Simmler, L. D., et al. (2013).[9] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Link

-

U.S. Government Publishing Office. (2023). 21 CFR Part 1301 — Registration of Manufacturers, Distributors, and Dispensers of Controlled Substances.[10] Electronic Code of Federal Regulations. Link

-

Cayman Chemical. (n.d.). Pentedrone (hydrochloride) Product Information & Safety Data Sheet. Link

-

SWGDRUG. (2014).[8] Pentedrone Monograph. Scientific Working Group for the Analysis of Seized Drugs. Link

Sources

- 1. Pentedrone (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentedrone Norephedrine Metabolite 1.0mg/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 64037-35-0 [sigmaaldrich.com]

- 5. 4-chloro Pentedrone (hydrochloride) - Analytical Standards - CAT N°: 19383 [bertin-bioreagent.com]

- 6. This compound (1.0 mg/mL in Methanol) [cymitquimica.com]

- 7. Individual DEA Registrations for Researchers | Environment, Health & Safety [ehs.ucla.edu]

- 8. swgdrug.org [swgdrug.org]

- 9. ovid.com [ovid.com]

- 10. Federal Register :: Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I [federalregister.gov]

Toxicology and safety data sheet (SDS) for pentedrone HCl

Toxicological Profiling and Safety Data Architecture of Pentedrone Hydrochloride: A Comprehensive Technical Guide

Executive Summary

This compound (α-methylamino-valerophenone) is a potent synthetic cathinone and a DEA Schedule I controlled substance[1]. Originally emerging in the recreational drug market as a "bath salt" constituent, its pharmacological profile is characterized by profound psychostimulant effects driven by monoamine transporter inhibition[2][3]. This whitepaper provides an in-depth analysis of the physicochemical properties, hazard mitigation strategies, toxicodynamics, and validated experimental methodologies for studying pentedrone and its derivatives.

Chemical Identity and Physicochemical Properties

Pentedrone is structurally defined by a phenethylamine core with a

Table 1: Chemical and Physical Data

| Property | Specification |

|---|---|

| IUPAC Name | 2-(methylamino)-1-phenylpentan-1-one hydrochloride[1][2] |

| CAS Number | 879669-95-1 (HCl salt)[2] |

| Molecular Formula | C₁₂H₁₇NO • HCl[2] |

| Formula Weight | 227.7 g/mol [2] |

| SMILES | O=C(C(NC)CCC)C1=CC=CC=C1.Cl[2] |

| Regulatory Status | DEA Schedule I[1][2] |

Safety Data Sheet (SDS) & Hazard Mitigation

Handling this compound requires stringent safety protocols due to its acute toxicity and sensitization potential. The following hazard classifications dictate the necessary laboratory architecture and personal protective equipment (PPE).

Table 2: GHS Hazard Classification[1]

| Hazard Code | Description | Target System |

|---|---|---|

| H302 | Harmful if swallowed | Systemic/Gastrointestinal |

| H334 | May cause allergy or asthma symptoms | Respiratory (Sensitization) |

| H335 | May cause respiratory irritation | Respiratory Tract |

Causality-Driven Handling Protocols:

-

Respiratory Protection: Because pentedrone is synthesized as a fine, neat crystalline solid[2], it possesses high aerosolization potential. Inhalation can trigger severe respiratory sensitization (H334)[1]. Therefore, handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood, paired with an N95/P100 particulate respirator.

-

Dermal Protection: Nitrile gloves (minimum 5 mil thickness) are required. Cathinones can be absorbed through compromised skin or mucous membranes, necessitating double-gloving during solution preparation to prevent systemic exposure.

Pharmacodynamics & Toxicological Mechanisms

Pentedrone exerts its primary toxicological effects by acting as a reuptake inhibitor at monoamine transporters. Unlike ring-substituted cathinones (e.g., methylone), which exhibit strong serotonergic activity, pentedrone is highly selective for the dopamine transporter (DAT) and norepinephrine transporter (NET)[3][5].

The critical metric for assessing the abuse liability of synthetic cathinones is the DAT/SERT inhibition ratio . Pentedrone demonstrates a high DAT/SERT ratio, meaning it potently elevates extracellular dopamine while leaving serotonin relatively unaffected[4][5]. This pharmacological signature is the primary driver of its severe sympathomimetic toxicity, characterized by tachycardia, hyperthermia, and profound addiction liability.

Fig 1: Pentedrone mechanism of action via monoamine transporter inhibition.

Metabolic Stability and Pharmacokinetics

The hepatic clearance of pentedrone and its derivatives is mediated primarily by Cytochrome P450 (CYP450) isoenzymes. Phase I metabolic pathways include N-dealkylation,

To understand the pharmacokinetic profile, researchers frequently utilize liver microsome models. Data derived from the closely related analog N-ethyl pentedrone (NEP) serves as a validated proxy for understanding the metabolic stability of this cathinone subclass[7][8].

Table 3: In Vitro Metabolic Stability Parameters (Proxy Data via NEP)[7][8]

| Microsomal Model | Elimination Half-Life (

The significantly slower clearance in human liver microsomes (HLM) suggests that pentedrone derivatives have a prolonged half-life in humans, increasing the window for neurotoxic events and severe systemic intoxication[7][8].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls and causality-driven steps.

Protocol A: In Vitro Monoamine Transporter Inhibition Assay

This assay quantifies the IC₅₀ of pentedrone at DAT, NET, and SERT.

-

Cell Culture & Transfection: Cultivate Human Embryonic Kidney (HEK293) cells and transfect them with plasmids encoding human DAT, NET, or SERT.

-

Causality: HEK293 cells inherently lack endogenous monoamine transporters. Using this cell line ensures that any measured radioligand uptake is exclusively mediated by the transfected human transporters, eliminating background noise and preventing false positives[4].

-

-

Compound Preparation & Controls: Dissolve pentedrone in DMSO, diluting serially in Krebs-Ringer HEPES buffer.

-

Radioligand Incubation: Introduce tritiated substrates (e.g.,[³H]Dopamine, [³H]Serotonin) to the wells and incubate at room temperature for 10 minutes.

-

Termination & Measurement: Terminate the reaction by rapid vacuum filtration through glass-fiber filters, followed by three washes with ice-cold buffer.

-

Causality: The use of ice-cold buffer rapidly halts transporter kinetics and prevents the efflux of the internalized radioligand, while the vacuum filtration removes unbound extracellular radioactivity[4]. Quantify retained radioactivity via liquid scintillation counting.

-

Protocol B: LC-HRMS/MS Metabolic Profiling Workflow

This workflow identifies Phase I metabolites using liver microsomes.

Fig 2: LC-HRMS/MS workflow for in vitro metabolic profiling of pentedrone.

-

Incubation Setup: Combine 2 µM pentedrone with pooled Human Liver Microsomes (HLMs) in a 0.1 M phosphate buffer (pH 7.4).

-

Self-Validation: Prepare a negative control lacking the NADPH regenerating system. This proves that any substrate depletion observed is strictly CYP450-mediated and not due to spontaneous chemical degradation[8].

-

-

Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

-

Enzymatic Quenching: At predefined intervals (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile.

-

Causality: Ice-cold acetonitrile acts as a rapid quenching agent. It instantaneously denatures the CYP450 enzymes via solvent-induced protein precipitation, locking the metabolic profile at that exact second for accurate kinetic calculation[8].

-

-

Sample Preparation: Centrifuge the quenched samples at 10,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.

-

LC-HRMS/MS Analysis: Inject the supernatant into a UHPLC system coupled to a high-resolution mass spectrometer. Operate in data-dependent acquisition (DDA) mode to capture full-scan MS (m/z 80–400) and dependent MS/MS fragmentation patterns to elucidate specific structural modifications like N-dealkylation[6][8].

References

-

Pentedrone | C12H17NO | CID 57501499 - PubChem - NIH. National Institutes of Health.[Link]

-

Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. ResearchGate.[Link]

-

Neurotoxicity-Based Toxicometabolomics of N-Ethyl Pentedrone Using Zebrafish as an In Vivo Model. ACS Omega.[Link]

-

Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. MDPI - Pharmaceutics.[Link]

-

Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. PMC - NIH.[Link]

-

Interactions of Cathinone NPS with Human Transporters and Receptors in Transfected Cells. CORE. [Link]

-

Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology.[Link]

Sources

- 1. Pentedrone | C12H17NO | CID 57501499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Comparative Technical Analysis: Pentedrone Hydrochloride vs. Pentylone

This guide is structured as a high-level technical whitepaper designed for researchers in neuropharmacology, forensic toxicology, and medicinal chemistry. It prioritizes mechanistic causality and analytical differentiation over generic descriptions.

Content Type: Technical Whitepaper Subject: Structural, Pharmacological, and Analytical Divergence of Second-Generation Cathinones

Executive Summary

Pentedrone and Pentylone represent two distinct subclasses of synthetic cathinones that share a common

Structural Chemistry & Physicochemical Properties[2][3]

The fundamental difference between Pentedrone and Pentylone lies in the 3,4-methylenedioxy motif .[1][2] This structural modification is analogous to the difference between Methamphetamine and MDMA (Ecstasy), fundamentally altering the molecule's lipophilicity and binding pocket affinity.

Molecular Scaffold Comparison

| Feature | This compound | Pentylone Hydrochloride |

| IUPAC Name | 2-(methylamino)-1-phenylpentan-1-one HCl | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one HCl |

| Core Skeleton | ||

| Aromatic Substitution | None (Unsubstituted Phenyl) | 3,4-Methylenedioxy ring |

| Propyl (C3) | Propyl (C3) | |

| Formula | ||

| Molar Mass (Base) | 191.27 g/mol | 235.28 g/mol |

| Solubility | High (Water/Ethanol) | High (Water/Ethanol) |

The "Methylenedioxy Effect"

The addition of the methylenedioxy ring in Pentylone introduces electron density and steric bulk to the aromatic region. In medicinal chemistry, this modification typically:

-

Increases Lipophilicity: enhancing blood-brain barrier (BBB) permeability.

-

Alters Metabolic Stability: The ring becomes a primary target for CYP450 enzymes (demethylenation).

-

Shifts Transporter Selectivity: Steric interaction with the SERT binding pocket is enhanced, reducing the DAT/SERT selectivity ratio compared to the unsubstituted parent.

Figure 1: Structural divergence rooted in the aromatic substitution, dictating downstream pharmacodynamics.

Pharmacodynamics: Mechanism of Action[2]

Research indicates that while both compounds interact with monoamine transporters, their mode of interaction (blocker vs. substrate) and selectivity profiles differ significantly.

Transporter Selectivity (DAT vs. SERT)

Pentedrone acts primarily as a catecholamine uptake inhibitor . It binds to DAT and NET (Norepinephrine Transporter) but has negligible affinity for SERT. This creates a psychostimulant profile similar to Methamphetamine but with a mechanism closer to Methylphenidate (reuptake inhibition rather than release).

Pentylone, due to the methylenedioxy ring, exhibits a hybrid profile . It retains DAT inhibition but gains significant SERT affinity.

-

Pentedrone DAT/SERT Ratio: ~54 (Highly Dopaminergic)

-

Pentylone DAT/SERT Ratio: ~6.2 (Mixed profile)

Functional Potency Data ( )

| Target | Pentedrone (nM) | Pentylone (nM) | Implications |

| DAT Inhibition | ~140 | ~280 | Pentedrone is ~2x more potent at DAT. |

| SERT Inhibition | >10,000 | ~600 | Pentylone is >16x more potent at SERT. |

| NET Inhibition | ~40 | ~80 | Both are potent noradrenergic agents. |

Data synthesized from in vitro uptake inhibition assays (e.g., Simmler et al., 2014; Baumann et al., 2018).

Figure 2: Comparative receptor binding affinities. Note Pentedrone's negligible interaction with SERT.[3]

Metabolic Profiling

Understanding the metabolic fate is crucial for toxicology screening and interpreting pharmacokinetic data. The methylenedioxy ring of Pentylone opens a metabolic pathway unavailable to Pentedrone.

Pentedrone Metabolism[1][7]

-

Primary Pathway: Reduction of the

-keto group to the corresponding alcohol (nor-pentedrone alcohol). -

Secondary Pathway: N-demethylation to nor-pentedrone.[4]

-

Outcome: Metabolites are generally less active; limited phase II conjugation compared to Pentylone.

Pentylone Metabolism

-

Primary Pathway (Demethylenation): The CYP450 enzymes attack the methylenedioxy ring, opening it to form a catechol (dihydroxy) intermediate.

-

Phase II Conjugation: The resulting catechol is rapidly methylated by COMT (Catechol-O-Methyltransferase) to form 4-hydroxy-3-methoxy metabolites.

-

Clinical Relevance: The presence of demethylenyl-pentylone metabolites in urine is a specific biomarker distinguishing it from Pentedrone.

Analytical Differentiation (Forensic & Research)

A critical challenge in drug development and forensics is the "Isobaric Fragment Problem."

The m/z 86 Challenge (GC-MS)

Both Pentedrone and Pentylone undergo

-

Shared Base Peak: Both yield a dominant iminium ion at m/z 86 (

). -

Risk: Relying solely on the base peak can lead to misidentification.

Differentiation Protocol

Method A: Molecular Ion Observation

-

Pentedrone: The molecular ion (

) is often weak or absent. -

Pentylone: Shows a distinct molecular ion at m/z 236 and characteristic fragments at m/z 218 and m/z 205 (retaining the methylenedioxy ring).[5]

Method B: Chemical Derivatization (Recommended) Use Heptafluorobutyric anhydride (HFBA) derivatization.[6]

-

Incubate: Sample with HFBA at 70°C for 20 mins.

-

Result: The derivatized products separate significantly in retention time and produce distinct mass spectra due to the mass difference of the aromatic core.

Figure 3: Decision tree for analytical differentiation to avoid false positives due to the shared iminium ion.

References

-

Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology. Link

-

Baumann, M. H., et al. (2018). Structure-activity relationships of synthetic cathinones. Neuropharmacology.[3][7][8] Link

-

Gatch, M. B., et al. (2015). Locomotor and discriminative stimulus effects of pentedrone and pentylone.[1] Psychopharmacology.[1] Link

-

UNODC (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. Link

-

Li, Z., et al. (2019). Metabolism of pentylone in human hepatocytes and urine. Forensic Toxicology.[5][9] Link

Sources

- 1. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats | bioRxiv [biorxiv.org]

- 3. ovid.com [ovid.com]

- 4. academic.oup.com [academic.oup.com]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Locomotor and reinforcing effects of pentedrone, pentylone and methylone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ojp.gov [ojp.gov]

Pentedrone Hydrochloride: Solvation Thermodynamics and Analytical Workflows in Methanol and DMSO

Executive Summary

Pentedrone (α-methylamino-valerophenone) is a synthetic cathinone derivative widely studied in forensic toxicology, neuropharmacology, and analytical chemistry. As a hydrochloride salt, its physicochemical properties—specifically its solvation mechanics—dictate its behavior, stability, and utility in various solvent systems. This technical guide provides an authoritative framework on the solvation thermodynamics of pentedrone hydrochloride in methanol and dimethyl sulfoxide (DMSO). By detailing the causality behind solvent selection and providing self-validating experimental protocols, this whitepaper equips researchers with the precise methodologies required for high-fidelity Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and in vitro assay workflows.

Chemical Profile & Solvation Thermodynamics

The structural integrity of synthetic cathinones is highly dependent on the microenvironment provided by the solvent. The hydrochloride salt form of pentedrone significantly enhances its solubility in polar solvents compared to its free base counterpart[1].

Methanol (Polar Protic Solvation)

Methanol acts as an optimal solvent for pentedrone HCl due to its ability to participate in extensive hydrogen bonding. The hydroxyl group of methanol acts as a hydrogen bond donor to the chloride counterion, while simultaneously solvating the protonated secondary amine. Commercial certified reference materials (CRMs) are universally supplied at concentrations of 1.0 mg/mL in methanol[2][3]. The high volatility and low surface tension of methanol make it the premier choice for LC-MS workflows, as it facilitates efficient droplet desolvation in the electrospray ionization (ESI) source[4].

DMSO (Polar Aprotic Solvation)

Dimethyl sulfoxide (DMSO) solvates pentedrone HCl through strong dipole-dipole interactions. Because DMSO lacks a hydrogen bond donor, it does not exchange protons with the analyte, making deuterated DMSO (DMSO-d6) the gold standard for NMR spectroscopy[4]. Furthermore, DMSO is highly effective at stabilizing the reactive β-keto amine structure, preventing rapid degradation. Standard DMSO is utilized for preparing concentrated stock solutions for in vitro biological assays (e.g., human liver microsome incubations) due to its miscibility with aqueous buffers[5].

Quantitative Solubility Profile

The following table summarizes the solubility metrics of this compound across various solvent systems to guide experimental design.

| Solvent System | Solubility Limit | Primary Application Context | Reference |

| Methanol | Soluble (~20 mg/mL) | LC-MS, GC-MS, Certified Reference Materials (1.0 mg/mL) | [2][4] |

| DMSO | 15 mg/mL | NMR Spectroscopy, In Vitro Biological Assays | |

| Ethanol | 20 mg/mL | Recrystallization, Intermediate Synthesis | |

| DMF | 15 mg/mL | Polar Aprotic Reactions | |

| PBS (pH 7.2) | 10 mg/mL | Aqueous Biological Assays (Immediate use only) |

Analytical Workflows & Logical Relationships

The selection between methanol and DMSO dictates the downstream analytical trajectory of the compound. Aqueous environments are generally avoided for long-term storage, as the β-keto group in synthetic cathinones is susceptible to pH-dependent hydrolysis and dimerization.

Solvation logic and downstream analytical workflows for Pentedrone HCl.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol 1: Preparation of 1.0 mg/mL LC-MS Standard in Methanol

Causality: Methanol is chosen for LC-MS reference standards because its low boiling point ensures rapid desolvation in the ESI source, maximizing signal intensity while fully dissolving the hydrochloride salt[4].

-

Equilibration: Allow the solid pentedrone HCl standard to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation.

-

Measurement: Weigh exactly 10.0 mg of pentedrone HCl using an analytical microbalance (d = 0.01 mg).

-

Transfer: Transfer the powder to a 10 mL Class A volumetric flask.

-

Solvation: Add 8 mL of LC-MS grade methanol. Sonicate the flask for 5 minutes until complete dissolution is visually confirmed.

-

Volume Adjustment: Dilute to the 10 mL mark with methanol and invert 10 times to homogenize.

-

Storage: Aliquot the solution into amber glass vials, purge the headspace with an inert gas (argon or nitrogen) to prevent oxidative degradation[4], and store at -20°C[2].

-

Self-Validation Step: Analyze a 1:100 dilution via LC-MS. The ESI+ spectrum must display a dominant [M+H]+ peak corresponding to the free base molecular weight, with no significant degradation peaks[4].

Protocol 2: Preparation of 10 mM In Vitro Stock in DMSO

Causality: DMSO is utilized for NMR and in vitro assays because its polar aprotic nature stabilizes the β-keto amine structure without exchanging protons with the analyte, and it is highly miscible with aqueous assay buffers[4][5].

-

Measurement: Weigh 11.4 mg of pentedrone HCl into a 2 mL sterile cryovial.

-

Solvation: Add 1.0 mL of anhydrous DMSO (or DMSO-d6 for NMR).

-

Agitation: Vortex vigorously for 60 seconds. Because the solubility limit in DMSO is ~15 mg/mL, this ~50 mM solution will dissolve completely without precipitation.

-

Aliquotting: For NMR, transfer 600 µL to a 5 mm NMR tube. For in vitro metabolic assays, aliquot into single-use volumes and freeze at -20°C[5].

-

Self-Validation Step: For NMR preparations, 1H NMR must clearly resolve the aromatic protons, the aliphatic chain, and the N-methyl group. The carbonyl carbon must resonate near δ 208 ppm in 13C NMR, which is characteristic of intact β-keto amines[4].

Metabolic Degradation Tracking

When utilizing these stock solutions in biological matrices (e.g., liver microsomes), tracking the degradation and metabolic trajectory of pentedrone is essential for assay validation. The primary Phase I metabolic routes include β-ketone reduction and N-demethylation[3][6].

Primary Phase I metabolic degradation pathways of Pentedrone.

References

- Benchchem. "4-methyl Pentedrone (hydrochloride)".

- Benchchem. "N-Isopropylthis compound".

- Cayman Chemical. "Safety Data Sheet - Pentedrone (hydrochloride)".

- Cayman Chemical. "Pentedrone metabolite (hydrochloride) ((±)-Ephedrine stereochemistry)".

- Cerilliant. "Pentedrone HCl | Certified Solutions Standards".

- Sigma-Aldrich. "Pentedrone Norephedrine Metabolite".

- Benchchem. "N-Ethylbuphedrone (NEB)".

Sources

- 1. N-Isopropylthis compound | 18268-14-9 | Benchchem [benchchem.com]

- 2. Pentedrone HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Pentedrone Norephedrine Metabolite 1.0mg/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 64037-35-0 [sigmaaldrich.com]

- 4. 4-methyl Pentedrone (hydrochloride) | Benchchem [benchchem.com]

- 5. N-Ethylbuphedrone (NEB) [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

In Vitro Receptor Binding Affinity and Pharmacological Profiling of Pentedrone Hydrochloride: A Technical Guide

Executive Summary

Pentedrone hydrochloride ((±)-1-phenyl-2-(methylamino)pentan-1-one HCl) is a synthetic cathinone derivative that has gained prominence as a designer psychostimulant. Unlike ring-substituted cathinones (such as mephedrone) which act primarily as monoamine releasers, pentedrone functions strictly as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . This mechanistic profile closely mirrors that of methylphenidate and pyrovalerone derivatives.

For drug development professionals and toxicologists, understanding the in vitro receptor binding affinity of pentedrone is critical. The precise kinetic interactions between the drug and monoamine transporters dictate its in vivo pharmacodynamics, neurotoxicity, and severe abuse liability. This guide synthesizes the transporter kinetics, stereoselective cytotoxicity, and the self-validating in vitro methodologies required to accurately profile this compound.

Pharmacological Profile & Transporter Kinetics

Pentedrone exerts its primary pharmacological effects by targeting the human dopamine transporter (hDAT) and the human norepinephrine transporter (hNET), while exhibiting negligible affinity for the human serotonin transporter (hSERT) [1].

The Causality of the DAT/SERT Ratio

In psychopharmacology, the DAT/SERT inhibition ratio is a highly predictive biomarker for abuse liability.

-

High DAT/SERT Ratio (>10): Substances that potently inhibit DAT while sparing SERT (like pentedrone and MDPV) drive intense dopaminergic accumulation in the mesolimbic reward pathway without the attenuating, empathogenic effects of serotonin. This leads to severe reinforcing effects and high addiction potential.

-

Low DAT/SERT Ratio (<1): Substances like MDMA inhibit SERT more potently than DAT, promoting prosocial effects and lower compulsive redosing behaviors.

Pentedrone exhibits a staggering DAT/SERT ratio of approximately 54 , placing it in the upper echelon of psychostimulants regarding abuse liability [2].

Quantitative In Vitro Binding Affinities

The following table summarizes the half-maximal inhibitory concentration (IC50) values for pentedrone, derived from competitive radioligand uptake assays using stably transfected cell lines [1, 2].

| Target Transporter | IC50 (μM) | 95% Confidence Interval | Primary Radioligand | Reference Control Inhibitor |

| hNET | 0.61 | 0.52 - 0.72 | [³H]Norepinephrine | Nisoxetine |

| hDAT | 2.50 | 2.0 - 3.2 | [³H]Dopamine | Cocaine / GBR-12909 |

| hSERT | 135.0 | 5.0 - 3700 | [³H]Serotonin | Citalopram / MDMA |

Note: The exceptionally high IC50 for hSERT (135.0 μM) indicates that pentedrone has virtually no physiologically relevant impact on serotonin reuptake at standard recreational or therapeutic doses.

Mechanism of Action: Pentedrone competitively inhibits hDAT/hNET, causing synaptic monoamine accumulation.

Stereoselectivity and Efflux Transporter Interactions

Pentedrone possesses a chiral center at the α-carbon and is typically synthesized and consumed as a racemate. However, advanced in vitro profiling on dopaminergic SH-SY5Y neuroblastoma cells reveals profound enantioselectivity regarding cytotoxicity and intracellular pharmacokinetics [3].

-

S-(+)-Pentedrone: This enantiomer is significantly more oxidative and cytotoxic. It rapidly depletes intracellular glutathione (GSH), driving reactive oxygen species (ROS) accumulation and subsequent apoptosis.

-

R-(-)-Pentedrone: Conversely, the R-enantiomer demonstrates a much higher binding affinity for membrane efflux transporters, specifically P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) .

Causality in Drug Design: The high affinity of R-(-)-pentedrone for P-gp and MRP1 means it is actively extruded from the intracellular space. This active efflux serves as a localized protective mechanism, explaining why the R-enantiomer is less neurotoxic in vitro than its S-(+) counterpart [3].

Methodology: Self-Validating In Vitro Radioligand Uptake Assay

To generate reliable, reproducible binding affinities (IC50 and Ki values), protocols must be designed as self-validating systems . This means integrating internal controls that immediately flag experimental artifacts (e.g., non-specific binding, transporter internalization, or substrate depletion).

Phase 1: Cell Line Preparation & Validation

-

Host Selection: Utilize Human Embryonic Kidney 293 (HEK293) cells.

-

Causality: HEK293 cells lack endogenous monoamine transporters. This provides a "null background," ensuring that any radioligand uptake is exclusively mediated by the introduced human transporters.

-

-

Stable Transfection: Transfect cells with plasmids encoding hDAT, hNET, or hSERT. Maintain under selection pressure (e.g., 50 μg/mL Geneticin/G418).

-

System Validation (Negative Control): Run a parallel culture of mock-transfected HEK293 cells. This establishes the baseline for non-specific radioligand diffusion across the lipid bilayer.

Phase 2: Competitive Uptake Inhibition Protocol

-

Seeding: Plate the stably transfected cells in 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer. Add this compound at varying logarithmic concentrations (

to-

Causality: Pre-incubation allows pentedrone to reach thermodynamic equilibrium with the transporter binding pockets before the competitive substrate is introduced.

-

-

System Validation (Positive Controls): Dedicate specific wells to reference inhibitors (Cocaine for hDAT, Nisoxetine for hNET, Citalopram for hSERT). This validates the assay's sensitivity and allows for the calculation of the Z'-factor to ensure high-throughput reliability [4].

-

Radioligand Addition: Add 10 nM of the respective tritiated substrate ([³H]DA,[³H]NE, or [³H]5-HT). Incubate for exactly 10 minutes at 37°C.

-

Causality: Restricting incubation to 10 minutes ensures the measurement captures the initial, linear phase of transporter kinetics, preventing artifacts caused by substrate depletion or reverse transport (efflux).

-

-

Termination: Rapidly wash the cells three times with ice-cold KRB buffer.

-

Causality: The sudden temperature drop instantly halts conformational changes in the transporter proteins, effectively "locking" the internalized radioligand inside the cell for accurate quantification.

-

-

Quantification & Analysis: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactive decay using a liquid scintillation counter. Calculate IC50 values using non-linear regression, and convert to the inhibition constant (

) using the Cheng-Prusoff equation.

Self-Validating Workflow: In vitro radioligand uptake inhibition assay for monoamine transporters.

References

-

Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology.[Link]

-

Simmler, L. D., & Liechti, M. E. (2017). Interactions of Cathinone NPS with Human Transporters and Receptors in Transfected Cells. Current Topics in Behavioral Neurosciences.[Link]

-

Paškan, M., Rimpelová, S., Pavlíčková, V. S., & Spálovská, D. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. International Journal of Molecular Sciences (MDPI).[Link]

-

Eshleman, A. J., Wolfrum, K. M., Hatfield, M. G., Johnson, R. A., Murphy, K. V., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. FASEB Journal.[Link]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Detection and Quantification of Pentedrone Hydrochloride in Biological Matrices

Abstract

This application note details a comprehensive, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of pentedrone hydrochloride in human plasma. Pentedrone (2-(methylamino)-1-phenylpentan-1-one) is a synthetic cathinone with stimulant properties, posing significant challenges to forensic and clinical toxicology laboratories.[1][2] The described method employs a straightforward protein precipitation for sample preparation and a rapid chromatographic runtime, making it suitable for high-throughput analysis. All aspects of the method development, from analyte characterization to final validation, are discussed, adhering to the principles outlined in international bioanalytical method validation guidelines.[3][4]

Introduction and Scientific Rationale

Pentedrone is a psychoactive substance belonging to the synthetic cathinone class, structurally related to methcathinone.[5] Its abuse has been linked to adverse health effects and fatalities, often in combination with other substances.[6][7] Consequently, the development of reliable and robust analytical methods for its detection in biological samples is paramount for both clinical diagnosis and forensic investigations.

LC-MS/MS stands as the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity. The core principle of this method is the physical separation of the target analyte from matrix components via liquid chromatography, followed by its specific detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern using tandem mass spectrometry.

This guide is structured to walk the user through the logical development of such a method, explaining the scientific reasoning behind each critical decision to ensure a final protocol that is not only accurate and precise but also scientifically sound.

Analyte Characterization: this compound

Understanding the physicochemical properties of pentedrone is the foundation for rational method development.

Structure:

Table 1: Physicochemical Properties of Pentedrone

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight (Base) | 191.27 g/mol | [3] |

| Molecular Weight (HCl Salt) | 227.7 g/mol | |

| IUPAC Name | 2-(methylamino)-1-phenylpentan-1-one | [1] |

| Compound Type | Basic Compound, CNS Stimulant | [2][5] |

Scientist's Note: Pentedrone's structure includes a secondary amine group, making it a basic compound. This is a critical feature, as it readily accepts a proton (H⁺) in an acidic environment. This characteristic dictates that positive mode electrospray ionization (ESI+) will be the most effective ionization technique, and an acidic mobile phase will promote optimal ionization and chromatographic peak shape.

Method Development Workflow

A systematic approach is essential for developing a robust LC-MS/MS method. The workflow involves the sequential optimization of mass spectrometry parameters, chromatographic conditions, and sample preparation.

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. centerforbiosimilars.com [centerforbiosimilars.com]

- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

Comprehensive GC-MS Analytical Protocol for the Quantification of Pentedrone HCl in Biological Matrices

Mechanistic Rationale & Analytical Challenges

Pentedrone (

-

Thermal Instability: Due to the presence of a secondary amine and a

-keto group, underivatized pentedrone is highly thermally labile. It is prone to in-situ oxidative decomposition and degradation within the heated GC injection port, leading to poor peak shape and compromised sensitivity[1]. -

Suboptimal Fragmentation: Under standard 70 eV Electron Ionization (EI), underivatized cathinones undergo extensive fragmentation. For pentedrone, this yields a low-mass, non-diagnostic immonium base peak (m/z 58) that is highly susceptible to matrix interference, reducing assay selectivity.

The Solution: This protocol utilizes a Mixed-Mode Solid-Phase Extraction (SPE) to isolate the analyte, followed by acylation using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). Acylation replaces the active amine hydrogen with a perfluoroacyl group. This chemical modification blocks thermal degradation, increases volatility, and shifts the diagnostic fragments to higher, more specific m/z values, dramatically enhancing the signal-to-noise ratio[1][2].

Fig 1: End-to-end GC-MS workflow for pentedrone extraction and analysis in biological matrices.

Materials and Reagents

-

Reference Standards: Pentedrone HCl (1.0 mg/mL in methanol), Pentedrone-d5 (Internal Standard).

-

SPE Cartridges: Mixed-mode cation exchange (e.g., Clean Screen® CSDAU, 200 mg/3 mL). Note: Solid Phase Micro-Extraction (SPME) tips can also be used as a solvent-minimized alternative for urine matrices[3].

-

Derivatization Reagents: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

-

Solvents (LC-MS Grade): Methanol, dichloromethane (DCM), isopropanol (IPA), ethyl acetate, 0.1 M phosphate buffer (pH 6.0), glacial acetic acid, ammonium hydroxide.

Step-by-Step Methodology

Sample Pre-Treatment

Causality Check: Pentedrone has a basic secondary amine with a pKa of approximately 8.4. Adjusting the sample pH to 6.0 ensures the amine is fully protonated (

-

Aliquot 1.0 mL of biological fluid (urine, or supernatant from protein-precipitated whole blood) into a clean glass tube.

-

Add 50 µL of Pentedrone-d5 internal standard (1.0 µg/mL).

-

Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

Mixed-Mode Solid-Phase Extraction (SPE)

Causality Check: A mixed-mode sorbent utilizes both a hydrophobic C8 chain and a strongly acidic benzenesulfonic acid group. The C8 chain retains the lipophilic valerophenone backbone, while the sulfonic acid group electrostatically binds the protonated amine. This dual-retention mechanism allows for aggressive organic washing without premature analyte elution, yielding recoveries of 65–98%[1].

-

Condition: Pass 3 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not let the sorbent dry.

-

Load: Apply the buffered sample at a flow rate of 1–2 mL/min.

-

Wash 1 (Aqueous): Pass 3 mL of deionized water to remove salts and hydrophilic matrix components.

-

Wash 2 (Acidic): Pass 1 mL of 0.1 M acetic acid. This ensures the amine remains strictly protonated.

-

Wash 3 (Organic): Pass 3 mL of methanol. This critical step removes neutral and acidic lipophilic interferences; pentedrone remains ionically locked to the sorbent.

-

Dry: Apply full vacuum (>10 inHg) for 5 minutes to remove residual water.

-

Elute: Pass 3 mL of freshly prepared DCM:IPA: